molecular formula C14H15ClN4O2S B11621390 (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11621390
M. Wt: 338.8 g/mol
InChI Key: NATQPVDQBRWTCA-QGMBQPNBSA-N
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Description

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazinane ring, a hydrazinylidene group, and a chlorophenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.

    Cyclization: The intermediate is then reacted with N-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under basic conditions to form the final compound.

Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

    4,4’-Dichlorobenzophenone: This compound shares the chlorophenyl moiety but lacks the thiazinane ring and hydrazinylidene group.

    2-Fluorodeschloroketamine: This compound is structurally related but has different functional groups and applications.

    Intermetallic compounds:

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C14H15ClN4O2S/c1-8(9-3-5-10(15)6-4-9)18-19-14-17-12(20)7-11(22-14)13(21)16-2/h3-6,11H,7H2,1-2H3,(H,16,21)(H,17,19,20)/b18-8+

InChI Key

NATQPVDQBRWTCA-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)NC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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